molecular formula C23H22N4 B11570144 1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

1,3-Dibenzyl-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole

Cat. No.: B11570144
M. Wt: 354.4 g/mol
InChI Key: GSAMBJCRPBIQDW-UHFFFAOYSA-N
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Description

1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is a complex heterocyclic compound that combines the structural features of benzimidazole and triazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzimidazole derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters can lead to scalable production methods suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced triazine or benzimidazole rings .

Scientific Research Applications

1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-DIBENZYL-1,2,3,4-TETRAHYDRO[1,3,5]TRIAZINO[1,2-A][1,3]BENZIMIDAZOLE is unique due to its combined structural features of benzimidazole and triazine, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H22N4

Molecular Weight

354.4 g/mol

IUPAC Name

1,3-dibenzyl-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazole

InChI

InChI=1S/C23H22N4/c1-3-9-19(10-4-1)15-25-17-26(16-20-11-5-2-6-12-20)23-24-21-13-7-8-14-22(21)27(23)18-25/h1-14H,15-18H2

InChI Key

GSAMBJCRPBIQDW-UHFFFAOYSA-N

Canonical SMILES

C1N(CN2C3=CC=CC=C3N=C2N1CC4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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